Aspidin

Beschreibung

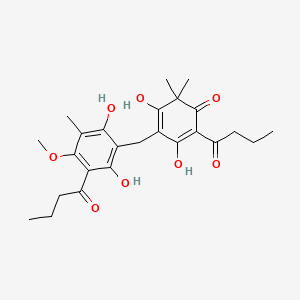

This compound has been reported in Dryopteris fragrans with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGZOIJJUOHZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973947 | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-28-1 | |

| Record name | Aspidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aspidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidin is a phloroglucinol (B13840) derivative found in certain ferns, notably those of the Dryopteris genus. It has historical use as an anthelmintic agent and is of current interest for its potential anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its molecular structure, physicochemical characteristics, and reported biological activities. While detailed spectroscopic data for this compound is not widely available in public databases, this guide compiles the existing information and provides general experimental protocols for the determination of its chemical properties. Furthermore, it explores the signaling pathways potentially modulated by this compound, drawing from studies on related phloroglucinol compounds.

Chemical Identity and Structure

This compound is chemically classified as a phloroglucinol derivative. Its structure is characterized by two poly-substituted phenolic rings linked by a methylene (B1212753) bridge.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one[1] |

| CAS Number | 584-28-1[1] |

| Molecular Formula | C₂₅H₃₂O₈[1] |

| Molecular Weight | 460.52 g/mol [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 124-125 °C | [3] |

| Solubility | Soluble in ether, benzene, chloroform; Less soluble in petroleum ether; Sparingly soluble in methanol, ethanol, acetone. | [3] |

| UV Absorption (λmax) | 230 nm (ε = 25500), 290 nm (ε = 21300) in cyclohexane | [3] |

| Appearance | Crystals from ethanol | [3] |

Spectroscopic Data

Detailed and publicly accessible ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are limited. Researchers seeking to confirm the identity of isolated this compound would need to perform these analyses. The following sections describe the expected spectral features based on its chemical structure and provide general protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key signals would include those from the aromatic protons, the methylene bridge protons, the protons of the butyryl and methyl groups, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the phenolic rings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 25 carbon atoms in the molecule, including the carbonyl carbons of the butyryl and ketone groups, the aromatic carbons, the methylene bridge carbon, and the carbons of the methyl and butyryl alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Expected key absorptions include:

-

A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups.

-

Strong absorptions in the region of 1700-1600 cm⁻¹ corresponding to the C=O stretching of the ketone and butyryl carbonyl groups.

-

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations of the aromatic rings.

-

C-O stretching bands in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (460.52). Fragmentation would likely involve cleavage of the butyryl side chains and the methylene bridge, providing structural information.

Experimental Protocols

The following are general protocols for the determination of the key chemical properties of this compound.

Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Caption: Workflow for Solubility Determination.

Spectroscopic Analysis

General protocols for obtaining spectroscopic data are as follows:

-

NMR Spectroscopy: A sample of purified this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are then acquired on a high-field NMR spectrometer.

-

IR Spectroscopy: A small amount of the purified solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The IR spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry: A dilute solution of the purified sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Mass spectra are acquired using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Biological Activity and Signaling Pathways

This compound has been historically used for its anthelmintic properties, particularly against tapeworms. The exact mechanism of its anthelmintic action is not fully elucidated but may involve disruption of the parasite's energy metabolism or neuromuscular function.

More recently, phloroglucinol derivatives, including those structurally related to this compound, have been investigated for their anticancer activities. One such derivative, this compound PB, has been shown to induce apoptosis in human hepatoma (HepG2) cells through the modulation of the PI3K/Akt/GSK3β signaling pathway.

The PI3K/Akt/GSK3β Signaling Pathway

The PI3K/Akt/GSK3β pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and induction of apoptosis.

Caption: Putative Modulation of the PI3K/Akt/GSK3β Pathway by this compound Derivatives.

It is hypothesized that this compound and its derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby promoting apoptosis in cancer cells. Further research is required to elucidate the precise molecular targets of this compound within this and other signaling cascades.

Conclusion

This compound is a natural product with a history of medicinal use and potential for future therapeutic applications. This guide has summarized its known chemical and physical properties. A significant gap in the publicly available data is the detailed spectroscopic characterization of this compound. Future research should focus on obtaining and publishing high-resolution NMR, IR, and MS data to facilitate its unambiguous identification and further investigation. Elucidating the precise mechanisms of its biological activities, particularly its anthelmintic and potential anticancer effects, will be crucial for its development as a modern therapeutic agent.

References

Aspidin: A Phloroglucinol Derivative from Ferns with Therapeutic Potential

A Technical Guide on the Discovery, Natural Sources, and Biological Activities of Aspidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring phloroglucinol (B13840) derivative found predominantly in ferns of the genus Dryopteris. Historically recognized for its anthelmintic properties, recent research has unveiled its potential as a potent antibacterial agent. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and analysis. Furthermore, it delves into the current understanding of its mechanisms of action, including its influence on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related phloroglucinol compounds.

Discovery and Historical Context

The discovery of this compound is attributed to the German pharmacologist Rudolf Boehm in 1898 .[1] Boehm isolated this active principle from the rhizomes of the male fern, Dryopteris filix-mas, a plant that had been used for centuries as a traditional remedy for tapeworm infestations.[2] His work was pivotal in identifying the chemical entity responsible for the fern's anthelmintic effects. This compound is part of a larger class of phloroglucinol compounds, including flavaspidic acid, albthis compound, and filicin, which are characteristic secondary metabolites of Dryopteris species.[2][3] These compounds, collectively referred to as "filicin" in older literature, were the basis of commercial anthelmintic preparations.

Chemical Structure

This compound is a dimeric phloroglucinol derivative. Its chemical structure consists of two butyryl-phloroglucinol moieties linked by a methylene (B1212753) bridge. The systematic IUPAC name for this compound is 2-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one.[1][4]

Chemical Formula: C₂₅H₃₂O₈ Molecular Weight: 460.52 g/mol [1][4]

Different variations of this compound exist, such as this compound BB and this compound PB, which differ in their acyl side chains.[5][6]

Natural Sources of this compound

This compound and its related phloroglucinol derivatives are primarily found in the rhizomes and frond bases of ferns belonging to the genus Dryopteris.[7][8] This genus comprises approximately 300-400 species distributed worldwide, with a high diversity in eastern Asia.[9]

Table 1: Quantitative Analysis of Phloroglucinols in Dryopteris Species

| Fern Species | Phloroglucinol Compound(s) | Concentration/Content | Method of Analysis | Reference |

| Dryopteris crassirhizoma | Flavaspidic acid AP, AB, PB, BB | Not explicitly quantified, but isolated as major constituents. | Bioassay-guided purification, UPLC-QTOF-MS | [10] |

| Dryopteris fragrans | Dryofragin, this compound BB | Content increased 8.39-fold and 5.99-fold respectively after enrichment. | Macroporous resin column chromatography | |

| Dryopteris fragrans | This compound PB, Dryofragin, Aspidinol, this compound BB | Isolated as key phloroglucinol derivatives. | Silica (B1680970) gel, Sephadex LH-20 column chromatography, prep-HPLC | [6] |

| Dryopteris subimpressa | Flavaspidic acid, this compound, Desthis compound, Trisdesthis compound | Predominantly propionyl homologues. | Mass spectrometry and reductive degradation | [8] |

| Dryopteris aitoniana | This compound, Desthis compound, and others | Major phloroglucinol constituents. | Not specified | [8] |

Note: Specific quantitative data for this compound across a wide range of species is limited in the readily available literature. The table reflects the identification of this compound and related compounds as significant constituents in the studied species.

Experimental Protocols

Extraction and Isolation of this compound and Related Phloroglucinols

The following protocol is a generalized procedure based on methodologies reported for the extraction and isolation of phloroglucinols from Dryopteris species.

4.1.1. Extraction

-

Plant Material Preparation: Air-dry the rhizomes and/or frond bases of the selected Dryopteris species and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Alternatively, perform a Soxhlet extraction with a suitable solvent such as n-hexane, followed by dichloromethane, ethyl acetate (B1210297), and methanol (B129727) to obtain extracts of varying polarity.[4] The phloroglucinols are typically concentrated in the less polar fractions (e.g., n-hexane, dichloromethane, and ethyl acetate).

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Isolation and Purification

-

Preliminary Fractionation (Column Chromatography):

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.[6]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid).

-

-

Further Purification (Sephadex LH-20 and Preparative HPLC):

-

Combine fractions containing the compounds of interest and further purify them using a Sephadex LH-20 column with a solvent system such as chloroform-methanol (1:1).[6]

-

For final purification to obtain high-purity this compound, employ preparative high-performance liquid chromatography (prep-HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) or methanol.

-

Characterization of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Monitor the eluent at a wavelength of approximately 290 nm, which is a characteristic absorption maximum for this compound.[1]

4.2.2. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques.

-

High-resolution mass spectrometry (HRMS), such as with a time-of-flight (TOF) or Orbitrap analyzer, can be used to determine the exact mass and elemental composition of this compound.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons in the molecule.

Biological Activities and Mechanisms of Action

Anthelmintic Activity

This compound's historical and primary use has been as an anthelmintic agent, particularly against tapeworms (cestodes).[1] The general mechanism of action for many anthelmintics involves either inducing paralysis of the parasite or interfering with its metabolic processes.[2] For phloroglucinol derivatives, it is believed that they disrupt the parasite's energy metabolism, leading to its death and expulsion from the host.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial activity of this compound and its analogs, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial mechanism of this compound BB against S. aureus involves the induction of reactive oxygen species (ROS).[8] This is achieved by activating NADPH oxidase and inhibiting superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) levels, leading to oxidative stress that damages the bacterial membrane, DNA, and proteins, ultimately causing cell death.[8]

A related compound, aspidinol, also from Dryopteris species, has been shown to exert its anti-MRSA effect by inhibiting the formation of ribosomes, which are essential for bacterial protein synthesis.[11][12]

Modulation of Cellular Signaling Pathways

Preliminary research on a derivative, this compound PB, has indicated its potential to modulate key cellular signaling pathways. In human hepatocarcinoma (HepG2) cells, this compound PB has been shown to induce apoptosis by modulating the PI3K/Akt/GSK3β pathway. This pathway is crucial for cell survival, proliferation, and apoptosis. The inhibition of this pathway by this compound PB suggests a potential anticancer activity.

Future Perspectives

This compound and its related phloroglucinol derivatives represent a promising class of natural products with significant therapeutic potential. While their traditional use as anthelmintics is well-established, their potent antibacterial activity against drug-resistant pathogens like MRSA opens up new avenues for drug discovery and development. Further research is warranted to:

-

Elucidate the precise molecular targets and detailed mechanisms of action for both the anthelmintic and antibacterial activities of this compound.

-

Conduct comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its derivatives for treating bacterial infections.

-

Explore the potential of this compound and other phloroglucinols as anticancer agents, building on the preliminary findings related to the PI3K/Akt/GSK3β pathway.

-

Develop optimized and scalable methods for the synthesis or semi-synthesis of this compound and its analogs to ensure a sustainable supply for further research and potential clinical applications.

The rich chemistry of Dryopteris ferns continues to be a valuable source of bioactive compounds, with this compound standing out as a molecule with a long history of medicinal use and a bright future in modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: SPECTROSCOPY DATA of ASPIRIN [orgspectroscopyint.blogspot.com]

- 8. This compound BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structure and unusual pH dependence of plastocyanin from the fern Dryopteris crassirhizoma. The protonation of an active site histidine is hindered by pi-pi interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Dryopteris fragrans: A Comprehensive Technical Guide to Aspidin Isolation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryopteris fragrans, commonly known as the fragrant wood fern, is a perennial fern of the Dryopteridaceae family. It has a circumboreal distribution, found in North America, Asia, and Europe. This plant has a history of use in traditional medicine for treating various ailments, including skin diseases and arthritis. Modern phytochemical research has identified a variety of bioactive compounds in D. fragrans, with a particular focus on a class of phloroglucinol (B13840) derivatives known as aspidins.

Aspidins, including aspidin BB and this compound PB, have demonstrated significant biological activities, including anticancer, antifungal, and antibacterial properties. Notably, research has highlighted their potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making D. fragrans a valuable natural source for the discovery and development of novel therapeutic agents.

This technical guide provides an in-depth overview of Dryopteris fragrans as a source of this compound. It covers quantitative data on the yields of related compounds, detailed experimental protocols for extraction, purification, and analysis, and a visualization of the molecular signaling pathways affected by this compound.

Quantitative Data on Bioactive Compounds from Dryopteris fragrans

The concentration and yield of aspidins and other bioactive compounds from Dryopteris fragrans can vary depending on the extraction and purification methods employed. The following tables summarize the available quantitative data from scientific literature.

Table 1: Purification and Yield of Phloroglucinol Derivatives from Dryopteris fragrans

| Compound | Purification Method | Fold Increase in Content | Recovery Yield (%) | Reference |

| This compound BB | Macroporous Resin Column Chromatography (AB-8 Resin) | 5.99 | 75.64 | [1] |

| Dryofragin | Macroporous Resin Column Chromatography (AB-8 Resin) | 8.39 | 91.22 | [1] |

Table 2: In Vitro Biological Activity of this compound Derivatives

| Compound | Cell Line/Organism | Activity | Metric | Value | Reference |

| This compound BB | HO-8910 (Human Ovarian Cancer) | Cytotoxicity | IC50 (24h) | 68.81 µM | [2] |

| This compound BB | HO-8910 (Human Ovarian Cancer) | Cytotoxicity | IC50 (48h) | 25.79 µM | [2] |

| This compound BB | HO-8910 (Human Ovarian Cancer) | Cytotoxicity | IC50 (72h) | 15.02 µM | [2] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from Dryopteris fragrans, as cited in the literature.

Extraction of Phloroglucinols from Dryopteris fragrans

This protocol describes a general method for obtaining a crude extract rich in phloroglucinols.

Materials:

-

Dried and powdered aerial parts of Dryopteris fragrans

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

The air-dried aerial parts of D. fragrans are ground into a fine powder.

-

The powdered plant material is extracted with 50% ethanol under reflux. This process is typically repeated three times to ensure maximum extraction of the target compounds.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound using Column Chromatography

This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound.

Materials:

-

Crude extract of Dryopteris fragrans

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Acetone

-

Sephadex LH-20

-

Chloroform

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

A gradient elution is performed using a mobile phase of petroleum ether-acetone with increasing polarity (e.g., 100:1, 70:1, 50:1, 30:1, 10:1, and 1:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Gel Column Chromatography:

-

Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

-

The column is eluted with a chloroform-methanol (1:1) mixture.

-

-

Preparative HPLC:

-

The final purification is achieved using preparative HPLC to obtain this compound with high purity (>95%). The specific conditions (column, mobile phase, flow rate) for preparative HPLC would need to be optimized based on the specific this compound derivative being targeted.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may require optimization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (for mobile phase modification)

-

This compound standard of known purity

Procedure:

-

Preparation of Standard Solutions:

-

A stock solution of the this compound standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

A series of working standard solutions of known concentrations are prepared by diluting the stock solution.

-

-

Preparation of Sample Solution:

-

A known amount of the dried extract or purified fraction is accurately weighed and dissolved in a known volume of the solvent.

-

The solution is filtered through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile. The specific gradient program needs to be developed to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the this compound standard (a common range for phloroglucinols is around 280-330 nm).

-

Injection Volume: 10-20 µL

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations.

-

The concentration of this compound in the sample solution is determined by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the molecular signaling pathways affected by this compound derivatives and a typical experimental workflow for their isolation and analysis.

Conclusion

Dryopteris fragrans stands out as a significant natural reservoir of this compound and other bioactive phloroglucinols. The methodologies for the extraction and purification of these compounds are well-established, primarily relying on solvent extraction followed by various chromatographic techniques. The potent cytotoxic and apoptotic effects of this compound derivatives, particularly this compound BB and PB, on cancer cells highlight their therapeutic potential. The elucidation of their mechanisms of action, involving the modulation of key cell cycle and apoptotic signaling pathways, provides a strong foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the pharmacological applications of this compound and to develop novel cancer therapies derived from this remarkable fern.

References

- 1. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound BB, a phloroglucinol derivative, induces cell cycle arrest and apoptosis in human ovarian HO-8910 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Aspidin in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidin, a prominent acylphloroglucinol derivative found in ferns of the genus Dryopteris, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of acylphloroglucinol metabolism in plants. Due to the limited direct research on this compound biosynthesis, this guide presents a putative pathway based on established principles of polyketide synthesis and the biosynthesis of related compounds. We have included quantitative data on this compound content in plant tissues, detailed experimental protocols for pathway elucidation, and visualizations of the proposed pathway and experimental workflows to facilitate further research in this area.

Introduction

Acylphloroglucinols are a class of plant secondary metabolites characterized by a phloroglucinol (B13840) core acylated with a variety of side chains. These compounds are particularly abundant in the family Dryopteridaceae, with this compound being a notable example. This compound is a dimeric acylphloroglucinol, and its biological activities are a subject of ongoing research. The elucidation of its biosynthetic pathway is a critical step towards understanding its physiological role in plants and harnessing its potential for pharmaceutical applications. This guide synthesizes the available information to propose a biosynthetic route to this compound and provides the necessary technical details for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the polyketide pathway, a common route for the synthesis of phenolic compounds in plants. The pathway can be divided into three main stages: (1) formation of the monomeric acylphloroglucinol precursors, (2) modification of one of the monomers to form the filicinic acid moiety, and (3) dimerization of the two monomers to yield this compound.

Formation of Acylphloroglucinol Monomers

The initial step in the biosynthesis of this compound is the formation of the basic acylphloroglucinol skeleton. This is believed to be catalyzed by a Type III Polyketide Synthase (PKS) . The proposed reaction involves the condensation of one molecule of butyryl-CoA (as the starter unit) with three molecules of malonyl-CoA (as the extender units). This is followed by intramolecular C- to O-cyclization and enolization to yield the phloroglucinol ring. Subsequent methylation, catalyzed by one or more O-methyltransferases (OMTs) , would produce the immediate monomeric precursors of this compound.

Formation of the Filicinic Acid Moiety

One of the monomeric units of this compound is filicinic acid. The biosynthesis of filicinic acid is proposed to proceed from a phlorisobutyrophenone (B1231217) (PIB) derivative through an intramolecular cyclization.[1] This transformation likely involves an enzymatic ring closure to form the characteristic five-membered ring of filicinic acid. The exact enzyme responsible for this cyclization in Dryopteris has not yet been identified.

Dimerization to Form this compound

The final step in the proposed pathway is the dimerization of the two acylphloroglucinol monomers: a methylated phlorobutyrophenone and a filicinic acid derivative. This dimerization is thought to occur via the formation of a methylene (B1212753) bridge between the two aromatic rings. This reaction is likely catalyzed by a specific enzyme, possibly a synthase or an oxidase, that facilitates the condensation of the two monomers. The formation of such methylene bridges is a known feature in the biosynthesis of other dimeric phloroglucinols.[2][3]

Quantitative Data

Direct quantitative data on the enzymatic steps of this compound biosynthesis, such as enzyme kinetics and precursor flux, are currently unavailable in the literature. However, several studies have reported the concentration of this compound and related acylphloroglucinols in the rhizomes of Dryopteris crassirhizoma, which can be considered as the net output of the biosynthetic pathway. This data is valuable for selecting plant material for biochemical and molecular studies and for assessing the overall productivity of the pathway.

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Flavaspidic acid AB | Rhizomes | Not specified, but isolated as a major compound | [4] |

| Flavaspidic acid PB | Rhizomes | Not specified, but isolated as a major compound | [4] |

| Dryocrassin ABBA | Rhizomes | Not specified, but isolated | [5] |

| Other acylphloroglucinols | Rhizomes | Various concentrations reported | [6][7] |

Note: The concentrations of individual acylphloroglucinols can vary depending on the plant's age, geographical location, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology. Below are detailed protocols for key experiments that are fundamental to this research.

Protocol 1: Extraction and Quantification of this compound from Dryopteris Rhizomes by HPLC

Objective: To extract and quantify the this compound content from the rhizomes of Dryopteris species.

Materials:

-

Fresh or dried rhizomes of Dryopteris crassirhizoma

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

This compound standard (if available, otherwise relative quantification can be performed)

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV-Vis or DAD detector

Procedure:

-

Sample Preparation:

-

Wash fresh rhizomes to remove soil and debris. Lyophilize or oven-dry at a low temperature (e.g., 40°C) to a constant weight.

-

Grind the dried rhizomes into a fine powder using a mortar and pestle or a grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered rhizome into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

-

HPLC Analysis:

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Inject the sample onto the HPLC system. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and methanol (or acetonitrile).

-

Set the detector to a wavelength where this compound shows maximum absorbance (this may need to be determined by running a UV-Vis spectrum).

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Protocol 2: In Vitro Characterization of a Candidate Polyketide Synthase (PKS) Activity

Objective: To express a candidate PKS gene from Dryopteris and test its ability to synthesize the acylphloroglucinol core of this compound.

Materials:

-

Candidate PKS cDNA cloned into an expression vector (e.g., pET vector for E. coli expression)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Butyryl-CoA

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

His-tag purification resin and buffers

-

SDS-PAGE materials

-

HPLC or LC-MS system for product analysis

Procedure:

-

Protein Expression and Purification:

-

Transform the expression vector containing the candidate PKS gene into the E. coli expression strain.

-

Grow a culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant PKS protein using a His-tag affinity chromatography column.

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified PKS enzyme (e.g., 1-5 µg), butyryl-CoA (e.g., 100 µM), and malonyl-CoA (e.g., 200 µM) in the reaction buffer.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing to extract the products.

-

Separate the organic phase, evaporate it to dryness, and re-dissolve the residue in methanol.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS.

-

Compare the retention time and mass spectrum of the product with that of an authentic standard of the expected acylphloroglucinol or with previously reported data.

-

Protocol 3: Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS) in Ferns

Objective: To investigate the function of a candidate gene (e.g., a PKS or OMT) in the this compound biosynthetic pathway by silencing its expression in Dryopteris.

Materials:

-

Young, healthy Dryopteris plants

-

Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Construct of the target gene fragment cloned into the pTRV2 vector

-

Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

-

Syringes without needles

Procedure:

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene from Dryopteris cDNA.

-

Clone this fragment into the pTRV2 VIGS vector.

-

-

Agrobacterium Transformation:

-

Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens cultures.

-

-

Agroinfiltration:

-

Grow cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs separately in LB medium with appropriate antibiotics.

-

Pellet the cells and resuspend them in the infiltration buffer to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the abaxial side of young Dryopteris fronds using a needleless syringe.

-

-

Phenotypic and Metabolic Analysis:

-

Grow the infiltrated plants for 2-4 weeks to allow for the spread of the virus and gene silencing.

-

Observe the plants for any visible phenotypes.

-

Harvest tissues from the silenced plants and control plants (infiltrated with empty pTRV2 vector).

-

Extract and quantify this compound and its precursors using the HPLC method described in Protocol 1.

-

Confirm the silencing of the target gene by RT-qPCR.

-

Protocol 4: Identification of Interacting Proteins using a Chemoproteomics Approach

Objective: To identify the enzymes involved in this compound biosynthesis by using chemical probes based on biosynthetic intermediates.[8][9]

Materials:

-

A chemical probe designed to mimic a biosynthetic intermediate (e.g., an acylphloroglucinol monomer) and containing a reactive group and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).

-

Dryopteris rhizome protein extract.

-

Streptavidin-agarose beads (for biotinylated probes) or click chemistry reagents (for alkyne-tagged probes).

-

Mass spectrometer for protein identification.

Procedure:

-

Protein Extraction:

-

Prepare a total protein extract from Dryopteris rhizomes under native conditions.

-

-

Probe Labeling:

-

Incubate the protein extract with the chemical probe. The probe will covalently bind to the active site of the target enzyme(s).

-

-

Enrichment of Labeled Proteins:

-

For biotinylated probes, capture the probe-labeled proteins using streptavidin-agarose beads.

-

For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by capture with streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Identification:

-

Elute the bound proteins from the beads.

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a Dryopteris protein database or a general plant protein database.

-

-

Validation:

-

Validate the identified candidate enzymes by performing in vitro enzyme assays (Protocol 2) and/or gene silencing experiments (Protocol 3).

-

Logical Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a systematic and logical workflow. The following diagram illustrates the key steps from initial observation to pathway reconstruction.

Conclusion

The biosynthesis of this compound in Dryopteris species presents an intriguing area of research in plant specialized metabolism. While the complete pathway and the enzymes involved are yet to be fully characterized, the proposed route, based on the principles of polyketide biosynthesis, provides a solid framework for future investigations. The experimental protocols and logical workflow outlined in this guide offer a practical roadmap for researchers aiming to unravel the molecular machinery behind this compound formation. Such knowledge will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

- 1. Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dryopteris crassirhizoma - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical constituents from rhizomes of Dryopteris crassirhizoma and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 9. Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Functional Groups of Aspidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidin is a naturally occurring phloroglucinol (B13840) derivative found in certain species of ferns, most notably from the genus Dryopteris, such as Dryopteris fragrans (L.) Schott.[1][2] As a member of the phloroglucinol class of compounds, this compound and its analogues, such as this compound BB and aspidinol, have garnered interest in the scientific community for their diverse biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its key functional groups, and a summary of its known biological activities, supported by available quantitative data and experimental methodologies.

Chemical Structure and Functional Groups

This compound is a polyphenolic compound characterized by a complex chemical structure. Its IUPAC name is 2-[[2,6-Dihydroxy-4-methoxy-3-methyl-5-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one, and it has a molecular formula of C25H32O8 and a molecular weight of 460.52 g/mol .[4][5]

The core of the this compound molecule is derived from phloroglucinol, a trihydroxybenzene. The biological activity of this compound is closely linked to its array of functional groups, which create a molecule with diverse chemical properties and potential for various biological interactions.

Caption: Chemical structure of this compound with key functional groups.

Key Functional Groups:

-

Phloroglucinol Core: The molecule is built upon a phloroglucinol scaffold, which is a benzene (B151609) ring with three hydroxyl groups. This core is heavily substituted.

-

Hydroxyl Groups (-OH): this compound possesses multiple phenolic hydroxyl groups. These groups are known to be crucial for its biological activities, including antioxidant and antibacterial effects. They can act as hydrogen bond donors and may be involved in chelating metal ions.[3]

-

Methoxy (B1213986) Group (-OCH3): The presence of a methoxy group can influence the lipophilicity and metabolic stability of the molecule.

-

Ketone Groups (C=O): this compound contains ketone functionalities within its structure, which can participate in various chemical reactions and biological interactions.

-

Butyryl Groups (-C(O)CH2CH2CH3): Two butyryl side chains are present, which contribute to the overall lipophilicity of the molecule and may play a role in its interaction with biological membranes.

-

Methylene (B1212753) Bridge (-CH2-): A methylene bridge connects the two ring systems, providing a degree of conformational flexibility.

-

Aromatic and Cyclohexadienone Rings: The presence of both an aromatic ring and a cyclohexadienone ring system creates a complex electronic and steric profile, which is likely important for its binding to biological targets.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The most well-documented of these is its antibacterial activity.

| Compound | Activity | Test Organism/Cell Line | Parameter | Value | Reference(s) |

| Aspidinol | Antibacterial | Methicillin-sensitive Staphylococcus aureus (MSSA) | MIC | 0.25 - 2 µg/mL | [1][6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.25 - 2 µg/mL | [1][6] | ||

| MSSA | MBC | 0.5 - 4 µg/mL | [1][6] | ||

| MRSA | MBC | 0.5 - 4 µg/mL | [1][6] | ||

| This compound BB | Antibacterial | Propionibacterium acnes | MIC | 7.81 - 15.63 µg/mL | [2][7] |

| Staphylococcus aureus | MIC | 15.63 - 62.5 µg/mL | [3][4] | ||

| Staphylococcus aureus | IC50 | 48.14 µM | [4] | ||

| This compound PB | Anticancer | Human hepatocarcinoma (HepG2) | Apoptosis Induction | - | [4] (Retracted) |

| Anticancer | Human osteosarcoma cells | Apoptosis Induction, Cell Cycle Arrest | - | [4] (Retracted) |

Note: Data on the anticancer activity of this compound PB is from a retracted publication and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not always fully described in the literature. However, standard methodologies are typically employed. Below are representative protocols for assessing antibacterial and anticancer activities.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method for assessing the antibacterial potency of a compound.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium. b. A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. The bacterial suspension is then diluted to the final working concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of this compound Solutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. A series of twofold dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Incubation: a. An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. b. Positive (broth with bacteria, no this compound) and negative (broth only) controls are included. c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

5. Determination of MBC: a. An aliquot from the wells showing no visible growth is subcultured onto an agar plate. b. The plates are incubated at 37°C for 24 hours. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding: a. Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve the desired final concentrations. b. The medium from the cell-seeded plate is removed, and the cells are treated with the various concentrations of this compound. c. A vehicle control (medium with the same concentration of DMSO) and a blank control (medium only) are included. d. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. b. The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan: a. The medium containing MTT is carefully removed. b. A solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals. c. The plate is gently agitated to ensure complete solubilization.

5. Absorbance Measurement: a. The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis: a. The percentage of cell viability is calculated relative to the vehicle control. b. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its various biological effects are not yet fully elucidated. However, some studies on this compound derivatives have provided initial insights.

For instance, the antibacterial activity of this compound BB against Staphylococcus aureus has been linked to the induction of reactive oxygen species (ROS).[4] This suggests a mechanism of action that involves disrupting the redox balance within the bacterial cells, leading to oxidative stress and subsequent cell death.

Caption: Proposed mechanism of antibacterial action for this compound BB via ROS induction.

While a retracted study suggested the involvement of the PI3K/Akt/GSK3β pathway in the anticancer effects of this compound PB, further validated research is required to confirm the specific signaling pathways modulated by this compound in cancer and inflammation.[4]

Conclusion

This compound is a structurally complex phloroglucinol derivative with demonstrated biological activities, particularly in the antibacterial domain. Its rich array of functional groups provides a basis for its diverse bioactivities. While quantitative data on its anticancer and anti-inflammatory effects are currently limited in the public domain, the available information suggests that this compound and its related compounds are promising candidates for further investigation in drug discovery and development. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aspirin: Structure, Molecular Weight & Functional Group - Video | Study.com [study.com]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Aspidin

Aspidin is a phloroglucinol (B13840) derivative, a class of naturally occurring compounds characterized by a 1,3,5-trihydroxybenzene backbone. The spectroscopic signature of this compound is therefore primarily influenced by this core structure, with additional features arising from its specific acyl side chain. This guide is intended for researchers, scientists, and drug development professionals working with phloroglucinol compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on known spectral data for the phloroglucinol core and related acylated phloroglucinol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic CH | 5.8 - 6.2 | Singlet | - |

| Phenolic OH | 9.0 - 12.0 | Broad Singlet | - |

| α-CH₂ (butyryl) | 2.8 - 3.2 | Triplet | ~7.5 |

| β-CH₂ (butyryl) | 1.6 - 1.9 | Sextet | ~7.5 |

| γ-CH₃ (butyryl) | 0.9 - 1.1 | Triplet | ~7.5 |

| Ring CH₃ | 2.0 - 2.5 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (butyryl) | 200 - 210 |

| C-OH (aromatic) | 155 - 165 |

| C-acyl (aromatic) | 105 - 115 |

| CH (aromatic) | 90 - 100 |

| α-CH₂ (butyryl) | 40 - 50 |

| β-CH₂ (butyryl) | 18 - 25 |

| γ-CH₃ (butyryl) | 13 - 15 |

| Ring CH₃ | 8 - 15 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=O stretch (butyryl) | 1630 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch | 1150 - 1300 | Strong |

| Aromatic C-H bend | 800 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | Calculated based on formula | Molecular ion peak in positive ion mode. |

| [M-H]⁻ | Calculated based on formula | Molecular ion peak in negative ion mode. |

| [M-C₃H₇]⁺/⁻ | [M-43] | Fragmentation corresponding to the loss of the propyl group from the butyryl side chain. |

| [M-C₄H₇O]⁺/⁻ | [M-71] | Fragmentation corresponding to the loss of the butyryl group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a phloroglucinol derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

Use a standard pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest and quickest method.

-

KBr Pellet: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

An In-depth Technical Guide to the Physical Properties of Aspidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidinol is a phloroglucinol (B13840) derivative, a class of natural phenols.[1] It is a naturally occurring compound that has been identified in plants such as Dryopteris austriaca and Calyptranthes pallens.[1] Chemically, its IUPAC name is 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one.[1] Aspidinol has garnered interest in the scientific community for its potential therapeutic applications, notably its antibacterial activity against multi-drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This guide provides a comprehensive overview of the known physical properties of Aspidinol, details the experimental protocols for their determination, and illustrates its primary mechanism of antibacterial action.

Core Physical and Chemical Properties

The physical and chemical characteristics of Aspidinol are crucial for its handling, formulation, and application in research and development. The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][4] |

| Molecular Weight | 224.25 g/mol | [1][3] |

| Exact Mass | 224.1049 Da | [2] |

| CAS Number | 519-40-4 | [1][2][4] |

| Appearance | Solid powder; Needles or prisms from benzene | [2] |

| Melting Point | 156-161 °C; 116.5 °C | [3] |

| Boiling Point | 380.5 ± 37.0 °C (Predicted) | [3] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.61 ± 0.50 (Predicted) | [3] |

| Solubility | Freely soluble in alcohol, ether, chloroform, acetone. Sparingly soluble in water and benzene. Soluble in NaOH solutions and practically insoluble in Na₂CO₃ solutions. |

Note on Melting Point: Conflicting melting point values are reported in the literature, which may be due to different polymorphic forms of the compound or variations in experimental purity and methodology.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5]

-

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a heating medium (mineral oil for Thiele tube).[4][5][6][7]

-

Procedure:

-

A small amount of finely powdered, dry Aspidinol is packed into the sealed end of a capillary tube to a height of 1-2 mm.[5][6][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[5][6]

-

The assembly is placed in the heating bath of the Thiele tube or the heating block of a digital apparatus.[4][5]

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7]

-

The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[4][5]

-

Boiling Point Determination

As Aspidinol is a solid at room temperature, its boiling point is high and typically determined under reduced pressure or predicted computationally. The following is a general method for experimental determination.

-

Apparatus: Thiele tube or similar heating bath, a small test tube (fusion tube), a capillary tube (sealed at one end), and a thermometer.[8][9][10][11]

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

The sealed capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[8][11]

-

The fusion tube is attached to a thermometer and heated in the Thiele tube.[9]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Vials with caps, a constant temperature shaker or agitator, analytical balance, and a method for quantitative analysis (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

An excess amount of solid Aspidinol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[12]

-

The vial is agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

After agitation, the solution is allowed to stand, permitting the undissolved solid to settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred, often by filtration through a syringe filter.

-

The concentration of Aspidinol in the clear, saturated solution is then determined using a suitable, pre-calibrated analytical technique.

-

Spectral Analysis

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes, and deuterated solvents (e.g., CDCl₃, DMSO-d₆).[13]

-

Procedure:

-

Approximately 5-25 mg of Aspidinol is dissolved in about 0.7 mL of a suitable deuterated solvent in a clean NMR tube.[14] For ¹³C NMR, a more concentrated solution is preferable.[14]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, acquisition parameters such as pulse angle, acquisition time, and relaxation delay are set. A standard experiment is run to obtain the proton spectrum.

-

For ¹³C NMR, parameters are adjusted for the lower sensitivity of the carbon nucleus, often requiring a larger number of scans.[15]

-

The resulting Free Induction Decay (FID) is Fourier transformed and processed (phasing, baseline correction) to generate the final spectrum.

-

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18]

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.[19]

-

Procedure (KBr Pellet Method):

-

A few milligrams of Aspidinol are ground into a fine powder with approximately 100 times its weight of dry potassium bromide (KBr).[17]

-

The mixture is placed in a die and pressed under high pressure (10,000–15,000 psi) to form a thin, transparent disk.[17]

-

The KBr disk is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum (of air or the KBr pellet) is collected and then the sample spectrum is recorded. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[19]

-

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

A dilute solution of Aspidinol is prepared in a volatile solvent (e.g., acetone).[20]

-

A small volume of the sample is injected into the GC, where it is vaporized.[21][22]

-

An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a heated capillary column.[21][22]

-

Components separate based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer.

-

In the MS, the molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.[21][23]

-

Mechanism of Action Visualization

Recent research has shown that Aspidinol exhibits significant antibacterial activity against MRSA.[1][2][3] The primary mechanism of action involves the disruption of bacterial protein synthesis through the inhibition of ribosome formation.[1][2][3] This pathway can be visualized as follows:

References

- 1. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 3. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 20. memphis.edu [memphis.edu]

- 21. etamu.edu [etamu.edu]

- 22. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 23. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

The Biological Activity of Aspidin BB: A Technical Guide for Researchers

An In-depth Examination of the Anticancer, Antibacterial, and Other Potential Therapeutic Properties of a Natural Phloroglucinol (B13840)

Introduction

Aspidin BB, a phloroglucinol derivative primarily isolated from ferns of the Dryopteris genus, has emerged as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound BB's biological activities, with a focus on its anticancer and antibacterial properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and development efforts by scientists and drug development professionals.

Anticancer Activity

This compound BB has demonstrated notable cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The inhibitory effects of this compound BB on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HO-8910 | Human Ovarian Cancer | 24 | 68.81 | [1] |

| 48 | 25.79 | [1] | ||

| 72 | 15.02 | [1] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound BB's anticancer activity is largely attributed to its ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.

This compound BB initiates apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, the key executioners of apoptosis.

Key molecular events in this pathway include:

-

Upregulation of Bax: this compound BB enhances the expression of the pro-apoptotic protein Bax.[1]

-

Downregulation of Bcl-2: Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2.[1]

-